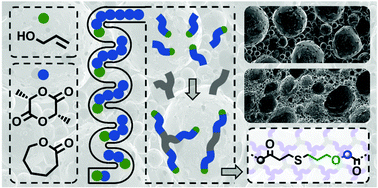One-pot multifunctional polyesters by continuous flow organocatalysed ring-opening polymerisation for targeted and tunable materials design†
Polymer Chemistry Pub Date: 2022-02-08 DOI: 10.1039/D2PY00088A
Abstract
Targeted and tunable access to biodegradable polymers will be vital for their continued adoption and use in modern materials applications. Herein we report a platform for the synthesis of well-defined, curable biodegradable polymer precursors, prepared in a controlled manner via continuous flow ring-opening polymerisation/post-modification reactions of ε-caprolactone and L-lactide. Polymer architectures are characterised by 1H NMR spectroscopy, ESI mass spectrometry, and size exclusion chromatography, and their potential application in materials synthesis is subsequently highlighted by employing them as precursors to prepare networks and polymerised high internal phase emulsions (polyHIPEs) via an emulsion templating strategy using photo-initiated thiol–ene click reaction.


Recommended Literature
- [1] Formation of insoluble perylenetetracarboxylic diimide films by electro- or photo-crosslinking of pyrrole units†
- [2] Towards a comprehensive understanding of platinum dissolution in acidic media
- [3] Vertically oriented ReS2(1−x)Se2x nanosheet-formed porous arrays on SiO2/Si substrates for ultraviolet-visible photoelectric detection
- [4] Back cover
- [5] Iodine doping induced activation of covalent organic framework cathodes for Li-ion batteries†
- [6] Analytical chemistry
- [7] Organobase triggered controlled supramolecular ring opening polymerization and 2D assembly†
- [8] The identity of neoxanthin and foliaxanthin
- [9] A brief review on thermally induced oxidation and oxidative etching of thin MoS2 crystals
- [10] EPR-derived structures of flavin radical and iron-sulfur clusters from Methylosinus sporium 5 reductase†










